

Application Note: Quantitative Analysis of Plasticizers Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: 2-ETHYLHEXYL-D17 ACETATE

CAS No.: 1219802-70-6

Cat. No.: B595005

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Introduction

Plasticizers are additives used to increase the flexibility and durability of polymeric materials.^[1] Widespread use in consumer products, medical devices, and food contact materials has led to concerns about their potential for migration and subsequent human exposure.^{[1][2]} Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) have established strict limits on the presence of certain plasticizers, particularly phthalates, in various products.^{[1][3][4]} Accurate and precise quantification of these compounds is therefore critical for ensuring consumer safety and regulatory compliance.

This application note details a robust and reliable methodology for the quantitative analysis of common plasticizers in polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a deuterated internal standard. The use of a deuterated internal standard is a cornerstone of this protocol, providing a self-validating system for analysis.^[5] Deuterated standards are chemically identical to their native counterparts but have a different mass due to the substitution of hydrogen atoms with deuterium.^[6] This allows them to act as ideal internal references, co-eluting with the target analytes and experiencing similar effects from the sample matrix and instrument variability, thus correcting for sample loss during preparation and fluctuations in instrument response.^{[6][7][8]}

This approach, often referred to as isotope dilution mass spectrometry (IDMS), is recognized for its high accuracy and precision.

Principle of the Method

The core of this method lies in the addition of a known quantity of a deuterated analog of the target plasticizer to the sample prior to extraction and analysis. The native (non-deuterated) plasticizer is then extracted from the sample matrix along with the deuterated internal standard. [9] The extract is subsequently analyzed by GC-MS or LC-MS. Quantification is achieved by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard. [5] This ratio-based calculation effectively cancels out variations that can occur during sample preparation and injection, leading to highly reliable results.

Materials and Reagents

Chemicals and Standards

- Solvents: HPLC or GC-MS grade n-hexane, dichloromethane, acetone, and methanol.
- Native Plasticizer Standards: Certified reference materials (CRMs) of target plasticizers (e.g., Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), Di-n-octyl phthalate (DnOP)). [1] [10][11]
- Deuterated Internal Standards: Certified deuterated analogs of the target plasticizers (e.g., DEHP-d4, DBP-d4). [1][10][12]
- Sodium Sulfate: Anhydrous, analytical grade, baked at 400°C for 4 hours to remove any organic contaminants.
- Nitrogen Gas: High purity (99.999%).

Equipment

- Analytical Balance: Capable of weighing to 0.1 mg.

- Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, separatory funnels, and beakers. All glassware should be thoroughly cleaned and rinsed with solvent, then baked at 400°C for at least 2 hours to minimize background contamination.[13]
- Sample Grinder/Homogenizer: To reduce the particle size of solid samples.
- Soxhlet Extraction Apparatus or Accelerated Solvent Extractor (ASE).
- Rotary Evaporator or Nitrogen Evaporator.
- Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS) system.

Experimental Protocols

Standard Solution Preparation

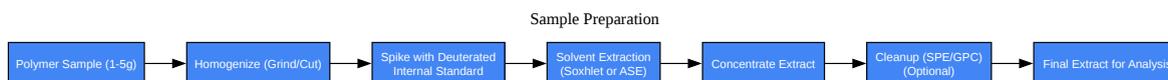
- Primary Stock Solutions (Native Analytes and Deuterated Standards): Accurately weigh approximately 10 mg of each certified standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with an appropriate solvent (e.g., hexane or methanol).
- Working Standard Solutions: Prepare a series of calibration standards by making serial dilutions of the primary stock solutions. Each calibration standard should contain a constant, known concentration of the deuterated internal standard.

Sample Preparation and Extraction

The following protocol is a general guideline for solid polymer samples. The specific solvent and extraction technique may need to be optimized based on the polymer matrix.

- Sample Homogenization: Weigh approximately 1-5 grams of the polymer sample and mechanically grind or cut it into small pieces to increase the surface area for extraction.[9]
- Internal Standard Spiking: Accurately add a known volume of the deuterated internal standard working solution to the homogenized sample.
- Solvent Extraction:

- Soxhlet Extraction: Place the spiked sample in a cellulose thimble and perform Soxhlet extraction with an appropriate solvent (e.g., a mixture of hexane and acetone) for 6-8 hours.
- Accelerated Solvent Extraction (ASE): A more automated and faster alternative to Soxhlet extraction.[14]
- Concentration and Solvent Exchange: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. If necessary, exchange the solvent to one compatible with the analytical instrument.
- Cleanup (if required): For complex matrices, a cleanup step using solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be necessary to remove interfering compounds.[14][15]



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Caption: Workflow for sample preparation and extraction.

Instrumental Analysis

Gas chromatography is a widely used technique for the analysis of semi-volatile plasticizers like phthalates.[9][16]

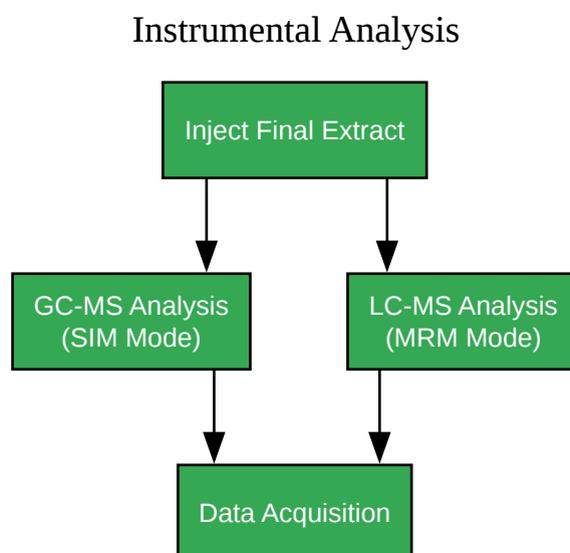
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Injector: Split/splitless, operated in splitless mode.
- Injection Volume: 1 μ L.

- Inlet Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 100°C (hold for 2 min), ramp at 10°C/min to 270°C (hold for 11 min).[11]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for each native analyte and its corresponding deuterated internal standard.

Liquid chromatography is suitable for a broader range of plasticizers, including those that are less volatile or thermally labile.[6][17]

- LC System: Agilent 1290 Infinity II LC or equivalent.
- Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

- MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and internal standard.



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Caption: General workflow for instrumental analysis.

Data Analysis and Quantification

- Calibration Curve: Plot the peak area ratio of the native analyte to the deuterated internal standard against the concentration of the native analyte for each calibration standard. Perform a linear regression to obtain the calibration curve and the response factor (RF).
 - Response Factor (RF) Calculation:
 - $RF = (A_{\text{analyte}} * C_{\text{IS}}) / (A_{\text{IS}} * C_{\text{analyte}})$
 - Where:

- A_{analyte} = Peak area of the native analyte
 - A_{IS} = Peak area of the internal standard
 - C_{analyte} = Concentration of the native analyte
 - C_{IS} = Concentration of the internal standard[5]
- Quantification of Unknown Samples: Calculate the concentration of the plasticizer in the sample extract using the following equation:
 - Concentration in Sample (mg/kg) = $(A_{\text{analyte}} * C_{\text{IS}} * V_{\text{extract}}) / (A_{\text{IS}} * RF * m_{\text{sample}})$
- Where:
 - V_{extract} = Final volume of the sample extract (in L)
 - m_{sample} = Mass of the initial sample (in kg)

Example Data

Analyte	Retention Time (min)	Quantitation Ion (m/z)	Internal Standard	IS Quantitation Ion (m/z)	Concentration Range (µg/L)	R ²
DBP	9.8	149	DBP-d4	153	1 - 100	0.9992
BBP	12.5	149	BBP-d4	153	1 - 100	0.9989
DEHP	14.2	149	DEHP-d4	153	2 - 200	0.9995

Method Validation

To ensure the reliability of the analytical method, a thorough validation should be performed according to established guidelines.[18] Key validation parameters include:

- Linearity: Assessed by the coefficient of determination (R²) of the calibration curve, which should typically be >0.99.

- Accuracy: Determined by analyzing spiked samples at different concentration levels. Recoveries should be within an acceptable range (e.g., 80-120%).
- Precision: Evaluated by replicate analyses of the same sample, expressed as the relative standard deviation (RSD), which should be <15%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
- Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix.

Conclusion

The use of deuterated internal standards in conjunction with GC-MS or LC-MS provides a highly accurate, precise, and robust method for the quantitative analysis of plasticizers in a variety of matrices. This approach effectively compensates for analytical variability, ensuring data of the highest quality for research, product development, and regulatory compliance purposes. The detailed protocols and validation guidelines presented in this application note serve as a comprehensive framework for laboratories to implement this reliable analytical strategy.

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